Thieno[3,2-d][1,3]thiazol-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
thieno[3,2-d][1,3]thiazol-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2S2/c6-5-7-3-1-2-8-4(3)9-5/h1-2H,(H2,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMRPDKQKVTVNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N=C(S2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Thieno 3,2 D 1 2 Thiazol 2 Amine and Its Functionalized Derivatives
Retrosynthetic Analysis of the Thieno[3,2-d]benchchem.comnih.govthiazol-2-amine Core
A retrosynthetic approach to Thieno[3,2-d] nih.govthiazol-2-amine reveals several potential disconnection points, suggesting various synthetic strategies. The most logical disconnections involve breaking the bonds of the thiazole (B1198619) ring, leading back to a functionalized thiophene (B33073) precursor.
A primary disconnection across the C-N and C-S bonds of the thiazole ring points to a 3-aminothiophene derivative as a key intermediate. This aminothiophene would require a functional group at the C2 position that can react with a thiocyanate (B1210189) source or a thiourea (B124793) equivalent to form the 2-aminothiazole (B372263) ring. This strategy is attractive due to the availability of methods for synthesizing substituted 3-aminothiophenes.
An alternative disconnection can be envisioned through the C=N and S-C(amine) bonds, suggesting a precursor with a thiophene-2-thiol (B152015) and a cyanamide (B42294) or a related synthon. However, the former approach is more commonly employed due to the relative stability and accessibility of the required precursors.
Established Synthetic Routes to Thieno[3,2-d]benchchem.comnih.govthiazol-2-amine
The synthesis of the Thieno[3,2-d] nih.govthiazol-2-amine core has been achieved through several established routes, primarily focusing on the construction of the thiazole ring onto a pre-existing thiophene scaffold.
Cyclization Strategies for Thieno[3,2-d]benchchem.comnih.govthiazole Ring Formation
The formation of the fused thiazole ring is the cornerstone of synthesizing Thieno[3,2-d] nih.govthiazol-2-amine. A prominent and effective method is the cyclization of 3-aminothiophene-2-carboxylic acid derivatives. researchgate.net This approach often involves the reaction of the aminothiophene precursor with thiourea in an acidic medium, leading to the formation of the desired fused heterocyclic system.
Another powerful cyclization strategy is the Gewald reaction, which allows for the synthesis of polysubstituted 2-aminothiophenes from a ketone or aldehyde, an active methylene (B1212753) nitrile, and elemental sulfur in the presence of a base. rsc.org The resulting 2-aminothiophene can then be further manipulated to construct the fused thiazole ring. For instance, treatment of a suitable thiazolidin-4-one derivative with active methylene compounds and sulfur can yield thieno[3,2-d]thiazole derivatives. rsc.org
The Hantzsch thiazole synthesis, a classic method for forming thiazole rings, can also be adapted. derpharmachemica.com This involves the reaction of an α-haloketone with a thioamide. In the context of Thieno[3,2-d] nih.govthiazol-2-amine, a 3-amino-2-halothiophene derivative could theoretically be reacted with thiourea.
Precursor Design and Selection for Optimal Yield and Purity
The judicious selection and design of precursors are critical for achieving high yields and purity of the final product. A common and effective precursor is 5-aryl-3-aminothiophene-2-carboxylic acid. researchgate.net The aryl group at the 5-position can be chosen to modulate the electronic properties and solubility of the intermediate and final compounds. The synthesis of these precursors often starts from readily available starting materials, making this a practical approach.
For instance, the synthesis can commence from 5-aryl-3-aminothiophene-2-carboxylic acid, which can be prepared through various established methods. The purity of this precursor is paramount, as impurities can lead to side reactions and complicate the purification of the final Thieno[3,2-d] nih.govthiazol-2-amine.
Optimization of Reaction Conditions and Solvent Systems
Fine-tuning reaction conditions and solvent systems is crucial for maximizing the yield and purity of Thieno[3,2-d] nih.govthiazol-2-amine. The choice of solvent can significantly influence reaction rates and selectivity. For cyclization reactions involving thiourea, polar solvents are often employed.
In some synthetic protocols, the use of a catalyst is essential. For example, acid catalysts are often required to promote the cyclization of 3-aminothiophene-2-carboxylic acids with thiourea. The concentration of the reactants and the reaction temperature are also critical parameters that need to be optimized to prevent the formation of byproducts and decomposition of the desired product.
Derivatization Strategies for Thieno[3,2-d]benchchem.comnih.govthiazol-2-amine Analogs
The synthesis of derivatives of Thieno[3,2-d] nih.govthiazol-2-amine is of great interest for exploring structure-activity relationships in various applications.
Chemical Modifications at the Amine Group (N-Substitution)
The primary amine group at the 2-position of the thiazole ring offers a convenient handle for a wide range of chemical modifications. N-substitution reactions allow for the introduction of various functional groups, which can significantly alter the physicochemical and biological properties of the parent compound.
Standard N-alkylation or N-arylation reactions can be performed to introduce alkyl or aryl substituents. These reactions typically involve treating the Thieno[3,2-d] nih.govthiazol-2-amine with an appropriate alkyl or aryl halide in the presence of a base. The choice of base and solvent is crucial to control the extent of substitution and avoid side reactions.
Furthermore, the amine group can be acylated using acid chlorides or anhydrides to form the corresponding amides. It can also be reacted with isocyanates or isothiocyanates to yield urea (B33335) or thiourea derivatives, respectively. These modifications can introduce a diverse array of functional groups and have been shown to be valuable in the development of new chemical entities.
Regioselective Functionalization of the Thiophene Moiety
The thiophene subunit of the thieno[3,2-d] pharmaguideline.comthiazole system offers opportunities for regioselective functionalization, primarily through electrophilic substitution and metal-catalyzed cross-coupling reactions. The inherent electron distribution of the thiazole ring influences the reactivity of the fused thiophene ring. pharmaguideline.comwikipedia.orgchemicalbook.com Calculated π-electron density suggests that the C5 position is the most susceptible to electrophilic attack. wikipedia.orgchemicalbook.comresearchgate.net
Electrophilic Substitution:
Electrophilic substitution reactions, such as halogenation and sulfonation, preferentially occur at the C5 position of the thiazole ring. pharmaguideline.com If the C5 position is already substituted, electrophilic attack at other positions becomes less favorable. pharmaguideline.com The presence of electron-donating groups at the C2 position can further facilitate electrophilic attack at C5, even under mild conditions. pharmaguideline.com
Metal-Catalyzed Cross-Coupling Reactions:
For the synthesis of more complex derivatives, metal-catalyzed cross-coupling reactions are invaluable. Techniques like Suzuki-Miyaura and Ullmann couplings can be employed to introduce aryl and other functional groups at specific positions of the thiophene ring. Microwave-assisted synthesis has been shown to enhance the specificity of these reactions. For instance, palladium catalysts, such as Pd(PPh₃)₄, in conjunction with copper co-catalysts like copper thiophene-2-carboxylate (B1233283) (CuTC), have been successfully used for cross-coupling reactions with boronic acids. rsc.org
A summary of regioselective functionalization reactions on the related thieno[3,2-b]thiophene (B52689) scaffold, which provides insights into potential reactions for the thieno[3,2-d] pharmaguideline.comthiazole system, is presented below.
| Reaction Type | Reagents and Conditions | Product | Reference |
| Magnesiation | tmpMgCl·LiCl | 3,6-difunctionalized dichlorothieno[3,2-b]thiophenes | nih.gov |
| Dechlorination and Metalation | N/A | Fully functionalized thieno[3,2-b]thiophenes | nih.gov |
Introduction of Diverse Pharmacophoric Groups
The modification of the Thieno[3,2-d] pharmaguideline.comthiazol-2-amine core by introducing various pharmacophoric groups is a key strategy in medicinal chemistry to modulate biological activity. The amino group at the 2-position serves as a versatile handle for such modifications.
One common approach involves the reaction of the 2-amino group with isothiocyanates to form thiourea derivatives. This has been utilized to synthesize novel thieno[2,3-d]pyrimidine (B153573) derivatives by reacting an isothiocyanate intermediate with various sulfa drugs. Acylation of the amino group is another straightforward method to introduce diverse functionalities. For example, the amine can be coupled with carboxylic acids, often activated as acid chlorides, to form amide linkages.
A study on the synthesis of thieno[3,2-d]thiazole derivatives integrated a pyrazoline nucleus, a known pharmacophore, onto the core structure. nih.govrsc.org This was achieved through a Gewald reaction, where a thiazolidin-4-one derivative was reacted with active methylene compounds in the presence of sulfur and triethylamine. nih.govrsc.org
| Starting Material | Reagents | Introduced Pharmacophore | Resulting Compound | Reference |
| Thiazolidin-4-one derivative | Malononitrile, Sulfur, Triethylamine | Cyanothiophene | 5-((1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino)thieno[3,2-d]thiazole-6-carbonitrile | nih.govrsc.orgresearchgate.net |
| Thiazolidin-4-one derivative | Ethyl cyanoacetate, Sulfur, Triethylamine | Carboethoxythiophene | Ethyl 5-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino)thieno[3,2-d]thiazole-6-carboxylate | nih.govrsc.org |
| Thiazolidin-4-one derivative | Cyanoacetohydrazide, Sulfur, Triethylamine | Carbohydrazidothiophene | 5-((1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino)thieno[3,2-d]thiazole-6-carbohydrazide | nih.govrsc.org |
Multi-Component Reactions (MCRs) Incorporating Thieno[3,2-d]benchchem.compharmaguideline.comthiazol-2-amine
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesize complex molecules in a single step. While specific examples directly incorporating Thieno[3,2-d] pharmaguideline.comthiazol-2-amine are not extensively documented, the principles of MCRs can be applied to its synthesis and derivatization.
Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are powerful tools for generating molecular diversity. beilstein-journals.orgmdpi.comresearchgate.netnih.gov The Ugi four-component reaction (U-4CR) combines an oxo-component, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. beilstein-journals.org The Passerini three-component reaction (P-3CR) involves a carbonyl compound, a carboxylic acid, and an isocyanide to yield α-acyloxy carboxamides. beilstein-journals.orgresearchgate.net These reactions are often favored in polar protic solvents like methanol (B129727) for the Ugi reaction and aprotic solvents for the Passerini reaction. beilstein-journals.orgresearchgate.net
The synthesis of related fused thiazole systems has been achieved through MCRs. For instance, a one-pot, three-component reaction has been used to construct the 2-arylbenzo wikipedia.orgrsc.orgthieno[2,3-d]thiazole skeleton from 2-(2-bromophenyl)acetonitrile, aromatic aldehydes, and elemental sulfur, mediated by CuCl. acs.org Another example is the synthesis of thieno[2,3-b]indole dyes through a multicomponent reaction of sulfur, acetophenones, and indoles. rsc.org
The Biginelli reaction, another prominent MCR, has been employed in the synthesis of fused pyrimidine (B1678525) derivatives using 2-aminobenzothiazole (B30445) as a component. nih.govresearchgate.net
Green Chemistry Principles in Thieno[3,2-d]benchchem.compharmaguideline.comthiazol-2-amine Synthesis
The application of green chemistry principles to the synthesis of Thieno[3,2-d] pharmaguideline.comthiazol-2-amine and its derivatives is crucial for developing sustainable and environmentally friendly processes. bepls.com This involves the use of greener catalysts, alternative reaction media, and energy-efficient methods like microwave irradiation. bepls.com
Catalyst Development for Sustainable Production
The development of efficient and recyclable catalysts is a cornerstone of green chemistry. bepls.com For the synthesis of thiazole derivatives, various green catalysts have been explored.
Heterogeneous Catalysts: Tin pyrophosphate (SnP₂O₇) has been reported as a reusable heterogeneous catalyst for the synthesis of benzothiazoles. mdpi.com
Biocatalysts: A cross-linked chitosan (B1678972) hydrogel (PIBTU-CS) has been utilized as a green biocatalyst for the synthesis of novel thiazole derivatives under ultrasonic irradiation. mdpi.com This biocatalyst demonstrated high catalytic activity, attributed to the amine groups on the chitosan backbone, and could be reused multiple times without significant loss of efficiency. mdpi.com
Magnetic Nanoparticle-Supported Catalysts: A deep eutectic solvent supported on magnetic nanoparticles has been used as a green catalyst for the one-pot multicomponent synthesis of thieno[2,3-b]indoles. rsc.org This catalyst can be easily recovered using an external magnet for reuse. rsc.org
Base Catalysts: 1,4-diazabicyclo[2.2.2]octane (DABCO), a non-toxic and affordable base, has been used to catalyze the synthesis of thiazole derivatives. bepls.com
| Catalyst | Reaction Type | Key Features | Reference |
| SnP₂O₇ | Condensation for benzothiazoles | Heterogeneous, reusable | mdpi.com |
| PIBTU-CS Hydrogel | Thiazole synthesis | Biocatalyst, reusable, ultrasonic irradiation | mdpi.com |
| Magnetic Nanoparticle-Supported DES | Multicomponent synthesis of thieno[2,3-b]indoles | Green, recyclable | rsc.org |
| DABCO | Thiazole synthesis | Eco-friendly, safe, recyclable | bepls.com |
Solvent-Free and Aqueous Reaction Environments
Replacing hazardous organic solvents with greener alternatives like water or conducting reactions under solvent-free conditions is a key aspect of green chemistry. bepls.com
Aqueous Media: The synthesis of trisubstituted thiazoles has been achieved through a catalyst-free multicomponent domino reaction in water under microwave conditions. bepls.com Water has also been used as a solvent for the synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles from dithiocarbamates and α-halocarbonyl compounds in the absence of a catalyst. bepls.com
Solvent-Free Conditions: The synthesis of hydrazinyl thiazoles has been accomplished under solvent- and catalyst-free conditions using microwave irradiation. bepls.com
Microwave-Assisted Synthesis: Microwave irradiation has been employed to accelerate reactions and improve yields in the synthesis of various thiazole and fused thiazole derivatives, often in conjunction with green solvents or solvent-free conditions. bepls.com
Mechanistic Investigations of Thieno[3,2-d]benchchem.compharmaguideline.comthiazol-2-amine Synthetic Pathways
Understanding the reaction mechanisms underlying the synthesis of Thieno[3,2-d] pharmaguideline.comthiazol-2-amine is essential for optimizing reaction conditions and designing novel synthetic routes.
Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to investigate the electronic properties and reactivity of related thiazole and thienothiazole systems. researchgate.netnih.govresearchgate.netnih.gov These studies help in predicting the most probable sites for electrophilic and nucleophilic attack. wikipedia.orgchemicalbook.comresearchgate.net For the thiazole ring, calculations indicate that C5 is the primary site for electrophilic substitution, while C2 is more susceptible to nucleophilic attack. wikipedia.orgchemicalbook.com
The mechanism for the formation of related 2-arylbenzo wikipedia.orgrsc.orgthieno[2,3-d]thiazoles via a one-pot, three-component reaction is proposed to involve the initial formation of a benzo[b]thiophen-2-amine (B112646) intermediate. acs.org This is followed by intramolecular condensation and dehydrogenation with an aromatic aldehyde to yield the final product. acs.org
In the synthesis of thieno[2,3-d]isothiazoles, an unexpected side reaction was observed when DMF was used as a solvent, leading to the introduction of a dimethylamino group. A proposed mechanism for this transformation involves the decomposition of DMF under the reaction conditions to produce formamide. researchgate.net
The mechanism of the Ugi reaction is generally accepted to proceed through the in situ formation of an imine, which is then attacked by the isocyanide to form a nitrilium ion intermediate. beilstein-journals.orgmdpi.com This intermediate is subsequently trapped by the carboxylic acid, followed by a Mumm rearrangement to give the final product. beilstein-journals.org
Structure Activity Relationship Sar and Structural Modification Studies on Thieno 3,2 D 1 2 Thiazol 2 Amine Scaffolds
Rational Design Principles for Thieno[3,2-d]benchchem.comontosight.aithiazol-2-amine Analogs
The rational design of thieno[3,2-d] ontosight.aithiazol-2-amine analogs is primarily guided by their potential to interact with specific biological targets. A key strategy involves leveraging the thieno[3,2-d]pyrimidine (B1254671) scaffold, which shares structural and isoelectronic features with purines, making these compounds valuable in drug development. nih.gov The design process often focuses on creating conformationally restricted analogs to enhance biological activity. mdpi.comnih.gov
For instance, in the development of phosphatidylinositol 3-kinase (PI3K) inhibitors, a combination strategy is employed to design thieno[3,2-d]pyrimidine derivatives. nih.gov This approach has led to the discovery of potent inhibitors, with co-crystal structures revealing the basis for their high enzymatic activity. nih.gov Similarly, the design of thieno[2,3-d]pyrimidine (B153573) derivatives as atypical protein kinase C (aPKC) inhibitors aims to improve enzyme potency and selectivity. nih.gov
Molecular docking studies are instrumental in predicting the interactions between designed analogs and their protein targets, guiding the synthesis of compounds with enhanced anticancer activity. nih.govrsc.orgrsc.org The overarching goal is to synthesize derivatives that can effectively target pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway. nih.gov
Systematic SAR Analysis of Thieno[3,2-d]benchchem.comontosight.aithiazole Derivatives
A systematic analysis of the structure-activity relationships of thieno[3,2-d] ontosight.aithiazole (B1198619) derivatives reveals how modifications at different positions of the scaffold impact their biological activity.
The amino group at the 2-position of the thieno[3,2-d] ontosight.aithiazole core is a critical site for modification. The nature of the substituent on this nitrogen atom can significantly influence the compound's biological profile. For example, in a series of N,4-diaryl-1,3-thiazole-2-amines designed as tubulin inhibitors, the introduction of a methyl or acetyl group at the N-position of the 2-aminothiazole (B372263) skeleton led to a decrease in antiproliferative activity compared to the unsubstituted analog. nih.gov
Conversely, in other series, N-acylation or the introduction of specific aryl groups can enhance activity. The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups. The synthesis of N-substituted thioureas and their subsequent cyclization is a common method for preparing these derivatives. nih.gov
Table 1: Effect of N-Substituent on Antiproliferative Activity of N,4-diaryl-1,3-thiazol-2-amines
| Compound | N-Substituent | A-Ring Substitution | C-Ring Substitution | IC50 (µM) in MCF-7 cells |
| 10s | H | 2,4-dimethoxy | 4-methoxy | 0.36 - 0.86 |
| 10u | Methyl | 2,4-dimethoxy | 4-methoxy | Reduced activity |
| 10v | Acetyl | 2,4-dimethoxy | 4-methoxy | Reduced activity |
Data sourced from a study on N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors. nih.gov
Modifications to the thiophene (B33073) ring of the thieno[3,2-d] ontosight.aithiazole scaffold are crucial for modulating target interaction and biological activity. The thiophene ring, being an electron-rich aromatic system, can be functionalized to enhance binding affinity with biological targets. vulcanchem.com
For instance, the synthesis of 5-arylthieno[3,2-d] ontosight.aithiazol-2-amine derivatives has been achieved from 5-aryl-3-aminothiophene-2-carboxylic acid, indicating that substitutions at the 5-position are well-tolerated and can be a key area for introducing diversity. researchgate.net The Gewald reaction is a versatile method for synthesizing polysubstituted 2-aminothiophenes, which are precursors to thieno[3,2-d]thiazole derivatives. rsc.org This reaction allows for the introduction of various substituents on the thiophene ring. rsc.org
In the context of thieno[3,2-b]thiophenes, a related scaffold, the rigid and planar framework allows for effective π-conjugation and intermolecular S∙∙∙S contacts, which can be crucial for their application in materials science and potentially for biological interactions. mdpi.com
The thiazole ring, with its nitrogen and sulfur heteroatoms, offers opportunities for diverse reactivity and functionalization. vulcanchem.com The nature of substituents on the thiazole ring can significantly impact the electronic properties and biological activity of the entire scaffold.
Classical methods like the Hantzsch reaction, involving the condensation of α-haloketones with thioamides, are widely used for the synthesis of substituted thiazoles. derpharmachemica.com This allows for the introduction of various alkyl or aryl groups. derpharmachemica.com In a study on N,4-diaryl-1,3-thiazole-2-amines, substitutions on the 4-position of the thiazole ring with different aryl groups were explored to optimize antiproliferative activity. nih.gov
Furthermore, the thiazole ring itself can undergo reactions like cycloadditions, although this often requires high temperatures due to its aromatic stability. wikipedia.org
Bioisosteric Replacement Strategies within the Thieno[3,2-d]benchchem.comontosight.aithiazole Core
Bioisosteric replacement is a powerful strategy in medicinal chemistry to optimize the physicochemical and biological properties of a lead compound. The thieno[3,4-d] ontosight.aithiazole ring system, an isomer of the [3,2-d] scaffold, is considered a bioisostere of purines, which are fundamental components of nucleic acids. ontosight.ai This bioisosteric relationship allows compounds containing this ring system to mimic the biological activities of naturally occurring molecules, making them promising leads for drug discovery. ontosight.ai
The replacement of a benzene (B151609) ring with a bioisosteric thiophene ring has been explored in structure-activity relationship studies of other heterocyclic systems. researchgate.net In the context of thieno[3,2-d] ontosight.aithiazoles, replacing the thiophene ring with other heterocycles or even modifying the thiazole ring can lead to compounds with altered biological profiles. For example, the replacement of a carbon atom with a sulfur atom in a related quinazoline (B50416) system resulted in a decreased affinity for the COX-1 enzyme. nih.gov
The thienopyrrole scaffold has been investigated as a potential bioisostere for the indole (B1671886) nucleus in tryptamines. nih.gov While it showed lower affinity for 5-HT2 receptors, it exhibited significantly greater affinity for the 5-HT1A receptor, demonstrating that subtle electronic changes can lead to altered receptor selectivity. nih.gov
Conformational Analysis of Thieno[3,2-d]benchchem.comontosight.aithiazol-2-amine Derivatives and its Correlation with Biological Profiles
The three-dimensional conformation of a molecule is critical for its interaction with biological targets. Conformational analysis of thieno[3,2-d] ontosight.aithiazol-2-amine derivatives helps in understanding their binding modes and rationalizing their biological activities.
In a study of conformationally restricted thieno[3,2-d]pyrimidinones and thieno[3,2-d]pyrimidines, the identification of moderately active compounds allowed for the characterization of the biologically active open conformer and an extension of the enzyme binding site understanding. mdpi.comnih.gov The fused thieno-thiazole system generally exhibits a planar geometry, with substituents like a carboxylic acid group influencing intermolecular interactions such as hydrogen bonding. vulcanchem.com
Molecular docking simulations are a key computational tool used to predict the binding conformations of these derivatives within the active sites of their target proteins. rsc.orgrsc.orgnih.gov For instance, docking studies of benzo[d]thiazol-2-amine derivatives with the HER enzyme helped in understanding their binding affinities and potential as anticancer agents. nih.gov The conformation of the ligand within the active site, including hydrogen bonding and hydrophobic interactions, is crucial for its inhibitory activity. nih.govnih.govnih.gov
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling of Thieno[3,2-d]benchchem.comnih.govthiazol-2-amine Analogs
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are pivotal computational tools in modern drug discovery, enabling the prediction of biological activity and the elucidation of relationships between chemical structures and their functions. For the thieno[3,2-d]thiazole framework and its close analogs, such as thieno[3,2-d]pyrimidines, these methods have been instrumental in guiding the design of more potent and selective therapeutic agents.
Detailed research into analogs has provided significant insights. Notably, three-dimensional QSAR (3D-QSAR) studies have been successfully applied to series of related compounds to understand their interaction with specific biological targets. For instance, a study on 29 thieno[3,2-d]pyrimidine derivatives as inhibitors of phosphodiesterase IV (PDE IV)—a target for asthma and COPD therapy—utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov Both CoMFA and CoMSIA generated statistically valid models with strong correlative and predictive capabilities, offering a virtual framework for designing new inhibitors. nih.govresearchgate.net These 3D-QSAR models provide critical information that helps in predicting the binding affinity of novel compounds, thereby streamlining the design of more effective inhibitors. nih.gov
The CoMSIA model for PDE IV inhibitors revealed that the inclusion of fields for hydrophobic interactions, as well as hydrogen bond donors and acceptors, did not lead to significant improvements in the model's predictive power. nih.gov This suggests that steric and electrostatic interactions are the primary drivers of binding affinity for this particular series of compounds.
3D-QSAR Study on Thieno[3,2-d]pyrimidine Analogs
| QSAR Method | Target | Number of Compounds | Key Finding | Reference |
|---|---|---|---|---|
| CoMFA | Phosphodiesterase IV (PDE IV) | 29 | Statistically valid model with good predictive power. | nih.gov |
| CoMSIA | Phosphodiesterase IV (PDE IV) | 29 | Provided a statistically valid model; hydrophobic and H-bond fields showed insignificant improvement. | nih.gov |
Beyond 3D-QSAR, other chemoinformatic approaches are routinely used to evaluate the drug-like properties of thieno-fused heterocyclic compounds. In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties helps in the early assessment of a compound's pharmacokinetic profile. nih.gov For example, studies on related thieno[2,3-d] nih.govnih.govtriazine derivatives targeting the Epidermal Growth Factor Receptor (EGFR) revealed promising pharmacokinetic and physicochemical properties through in silico ADME predictions. nih.gov Furthermore, online tools are employed to calculate various molecular descriptors and predict potential toxicity, including effects like mutagenicity and tumorigenicity, which are crucial for de-selecting compounds with unfavorable profiles early in the discovery pipeline.
Chemoinformatic Analyses of Thieno-Fused Analogs
| Analysis Type | Predicted Properties | Scaffold Example | Reference |
|---|---|---|---|
| Computed Descriptors | Molecular Weight, IUPAC Name, InChI, SMILES | Thieno[2,3-d]thiazol-2-amine | nih.gov |
| ADME Prediction | Absorption, Distribution, Metabolism, Excretion | Thieno[2,3-d] nih.govnih.govtriazines | nih.gov |
| Toxicity Prediction | Mutagenicity, Tumorigenicity, Irritating Effects | Thieno[2,3-d] pyrimidine (B1678525) derivatives | ekb.eg |
These computational models are essential for understanding the complex structure-activity relationships of the broader class of thieno-fused heterocycles. They allow researchers to prioritize the synthesis of compounds with a higher probability of success, thereby conserving resources and accelerating the development of new drug candidates.
Biological and Mechanistic Investigations of Thieno 3,2 D 1 2 Thiazol 2 Amine Based Compounds
In Vitro Biological Screening Methodologies for Thieno[3,2-d]korea.ac.krnih.govthiazol-2-amine Derivatives
A variety of in vitro assays are utilized to assess the biological potential of thieno[3,2-d] korea.ac.krnih.govthiazol-2-amine derivatives. These methodologies are crucial for identifying lead compounds and understanding their structure-activity relationships (SAR).
Enzyme inhibition assays are fundamental in determining the specific molecular targets of thieno[3,2-d] korea.ac.krnih.govthiazol-2-amine derivatives. These compounds and their structural analogs, particularly thieno[3,2-d]pyrimidines, have been extensively studied as inhibitors of various enzymes, especially those implicated in cancer and other diseases.
Kinase Inhibition: Protein kinases are a major class of enzymes targeted by thieno-fused heterocycles. google.com
PI3K/mTOR: Derivatives of the related thieno[3,2-d]pyrimidine (B1254671) scaffold have been designed as potent inhibitors of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR). nih.govnih.gov For instance, a series of thieno[3,2-d]pyrimidine derivatives were synthesized and showed potent inhibition of PI3Kα, effectively suppressing the PI3K/AKT/mTOR signaling pathway in cancer cells. nih.gov Some thiazole (B1198619) derivatives have also been identified as dual PI3K/mTOR inhibitors, with IC₅₀ values in the nanomolar range. bktimes.net
EGFR: Thieno[3,2-d]thiazole derivatives have been investigated as inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. nih.govrsc.org Molecular docking studies have shown that these compounds can fit into the adenine-binding pocket of EGFR. nih.govrsc.org
Other Kinases: Thieno[3,2-d]pyrimidine derivatives have demonstrated inhibitory activity against a range of other kinases, including Focal Adhesion Kinase (FAK) and FMS-like tyrosine kinase 3 (FLT3). bktimes.netnih.gov One study identified a thieno[3,2-d]pyrimidine derivative as a dual inhibitor of FAK and FLT3, showing remarkable potency against drug-resistant FLT3 mutants. nih.gov While direct inhibition of Casein Kinase 2 (CK2) by thieno[3,2-d] korea.ac.krnih.govthiazol-2-amine derivatives is not extensively documented, related compounds have been explored as inhibitors of various kinases, suggesting the potential for activity against CK2. nih.gov
Phosphodiesterase (PDE) Inhibition: Thieno[3,2-d]pyrimidine derivatives have been evaluated as inhibitors of phosphodiesterases, particularly PDE4. researchgate.netnih.gov A study on 2-butyl-4-cyclohexylaminothieno[3,2-d]pyrimidine demonstrated its potential as a PDE4 inhibitor with good cell penetration. researchgate.net 3D-QSAR studies have been conducted on thieno[3,2-d]pyrimidines to understand the structural requirements for PDE4 inhibition. nih.gov
Sirtuin (SIRT) Inhibition: Thieno[3,2-d]pyrimidine-6-carboxamides have been identified as potent pan-inhibitors of SIRT1, SIRT2, and SIRT3, with nanomolar IC₅₀ values. nih.gov Crystallographic studies have revealed that these inhibitors bind to the nicotinamide (B372718) C-pocket of the sirtuin active site. nih.gov Additionally, benzothieno[3,2-d]pyrimidine derivatives have been synthesized as selective SIRT2 inhibitors. acs.org
The interaction of thieno[3,2-d] korea.ac.krnih.govthiazol-2-amine derivatives with their biological targets is often investigated through receptor binding assays and computational modeling.
Receptor Binding Assays: Competitive binding assays are used to determine the affinity of these compounds for their target receptors. For example, derivatives of 4,5,6,7-tetrahydro-benzothiophene, a related scaffold, were evaluated for their binding to the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt) using TR-FRET and fluorescence polarization (FP) competitive assays. nih.gov
Ligand-Protein Interaction Studies: Molecular docking and molecular dynamics simulations are frequently employed to predict and analyze the binding modes of thieno[3,2-d]thiazole derivatives within the active sites of their target proteins. nih.govrsc.orgacs.org These studies have provided insights into the key interactions, such as hydrogen bonding and π-π stacking, that contribute to the inhibitory activity of these compounds against kinases like EGFR and sirtuins. nih.govrsc.orgacs.org For instance, docking studies of thieno[2,3-d]pyrimidine (B153573) derivatives in the active site of human GARFTase have shown that the bicyclic scaffold is stabilized by several polar interactions. researchgate.net
Cell-based assays are crucial for evaluating the functional effects of thieno[3,2-d] korea.ac.krnih.govthiazol-2-amine derivatives in a cellular context.
Antiproliferative Activity: The cytotoxic effects of these compounds are commonly assessed against a panel of human cancer cell lines using assays like the MTT assay. nih.govrsc.orgnih.gov Derivatives of the thieno[3,2-d]thiazole scaffold have demonstrated significant antiproliferative activity against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and liver (HepG-2) cancer cells. nih.govrsc.org For example, a thieno[3,2-d]thiazole-carbohydrazide derivative showed notable cytotoxic activity against MCF-7 and HepG-2 cells. nih.gov
| Compound/Derivative | Cancer Cell Line | Activity (IC₅₀/GI%) | Reference |
| Thieno[3,2-d]thiazole-carbohydrazide derivative 3c | MCF-7 (Breast) | IC₅₀: 8.35 µM | nih.gov |
| Thieno[3,2-d]thiazole-carbohydrazide derivative 3c | HepG-2 (Liver) | IC₅₀: 7.88 µM | nih.gov |
| Pyrazolinyl-aminothiazol-4-one 1 | MCF-7 (Breast) | IC₅₀: 4.02 µM | nih.gov |
| Pyrazolinyl-aminothiazol-4-one 1 | HepG-2 (Liver) | IC₅₀: 4.52 µM | nih.gov |
| Thiazole derivative 3b | 60 cancer cell lines | Mean GI: >30% | bktimes.net |
| Thiazole derivative 3e | Leukemia cell lines | GI%: 81.15-86.93% | bktimes.net |
| Thieno[2,3-d]pyrimidine derivative 10b | MCF-7 (Breast) | IC₅₀: 19.4 µM | nih.gov |
| Thieno[2,3-d]pyrimidine derivative 10e | MCF-7 (Breast) | IC₅₀: 14.5 µM | nih.gov |
| Benzothieno[3,2-d]pyrimidine derivative 7 | MCF-7 (Breast) | IC₅₀: 0.23-26.25 mg/mL | acs.org |
| Benzothieno[3,2-d]pyrimidine derivative 7 | UO-31 (Renal) | IC₅₀: 0.23-26.25 mg/mL | acs.org |
Cell Signaling Modulation: These compounds have been shown to modulate key cellular signaling pathways. For instance, thieno[3,2-d]pyrimidine derivatives inhibit the PI3K/AKT/mTOR pathway, which is crucial for cell proliferation and survival. nih.gov They can also induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. nih.govrsc.org Studies have shown that some derivatives can upregulate pro-apoptotic proteins like BAX and downregulate anti-apoptotic proteins like Bcl-2. mdpi.com
The thieno[3,2-d] korea.ac.krnih.govthiazole scaffold and its derivatives have been investigated for their efficacy against a broad spectrum of microbial pathogens.
Antibacterial Activity: Numerous studies have demonstrated the antibacterial potential of thieno-fused thiazole and pyrimidine (B1678525) derivatives. nih.govresearchgate.netcore.ac.uk They have shown activity against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli. nih.govresearchgate.net Some thieno[2,3-d]pyrimidinedione derivatives have displayed potent activity against multi-drug resistant strains, including MRSA and VRE. nih.gov
Antifungal Activity: The antifungal properties of thieno[3,2-d]thiazine nucleoside derivatives have been evaluated against various fungal species, including Candida albicans, C. parapsilosis, and C. stellaatoidea, with some compounds showing significant inhibitory effects. researchgate.net Other thiazole derivatives have also been reported to have antifungal activity. nih.govresearchgate.net
Antiviral Activity: Thiazole-containing compounds have been a subject of interest in antiviral research. korea.ac.krnih.gov While broad antiviral activity has been reported for thiazole derivatives against a range of viruses including influenza, coronaviruses, and herpes viruses, specific studies on thieno[3,2-d] korea.ac.krnih.govthiazol-2-amine are less common. korea.ac.kr However, some novel aminothiazole derivatives have shown significant activity against the influenza A virus. nih.gov A series of thiopyrano[2,3-d] korea.ac.krnih.govthiazole derivatives were also found to be active against Influenza Virus Types A H3N2 and H5N1.
Antiparasitic Activity: Thiazole derivatives have demonstrated potential as antiparasitic agents. They have shown cytotoxic activity against parasites such as Leishmania amazonensis and Trypanosoma cruzi. google.com Additionally, some thiazole derivatives have exhibited in vitro antimalarial activity by inhibiting the growth of Plasmodium falciparum. google.com
Elucidation of Biological Targets and Signaling Pathways
Identifying the specific molecular targets and the signaling pathways modulated by thieno[3,2-d] korea.ac.krnih.govthiazol-2-amine derivatives is crucial for understanding their mechanism of action and for further drug development.
Target deconvolution is the process of identifying the molecular targets of a bioactive compound. Various strategies, including advanced proteomic techniques, are employed for this purpose.
Chemical Proteomics: This approach is a powerful tool for identifying the protein targets of small molecules from a complex cellular environment. researchgate.net It often involves immobilizing a derivative of the compound of interest onto a solid support to "pull down" its binding partners from cell lysates. researchgate.net The captured proteins are then identified using mass spectrometry. researchgate.net This method helps in the unbiased discovery of both on-target and off-target interactions. korea.ac.krnih.gov
Thermal Proteome Profiling (TPP): TPP is a method used to assess drug-target engagement in living cells. It is based on the principle that the binding of a drug to its target protein alters the protein's thermal stability. nih.gov By measuring changes in protein denaturation temperatures across the proteome upon drug treatment, specific targets can be identified. nih.gov
Omics-Based Approaches: Proteomics and other omics technologies provide a global view of the cellular response to a compound. korea.ac.kr Two-dimensional gel electrophoresis followed by mass spectrometry can be used to identify proteins whose expression or post-translational modification is altered upon treatment with a compound. korea.ac.kr This can provide clues about the affected signaling pathways and potential drug targets. korea.ac.kr For example, a proteomics-based approach was used to identify methionine aminopeptidases as the molecular target for a class of marine natural products. korea.ac.kr
Molecular Mechanism of Action at the Cellular and Subcellular Levels
The thieno[3,2-d] nih.govthiazol-2-amine scaffold and its derivatives have emerged as a versatile platform in medicinal chemistry, exhibiting a range of biological activities through modulation of various cellular and subcellular targets. The core structure, a fusion of thiophene (B33073) and thiazole rings, provides a unique electronic and structural foundation for designing inhibitors of key proteins involved in pathological processes.
At the molecular level, derivatives of this scaffold have been identified as potent inhibitors of several protein kinases, which are crucial regulators of cellular signaling. For instance, certain thieno[3,2-d]pyrimidine derivatives, which share a related bicyclic core, have been developed as inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2), a key mediator of inflammatory signaling pathways. nih.gov Another study identified thieno[3,2-d]pyrimidine derivatives as dual inhibitors of Focal Adhesion Kinase (FAK) and FMS-like Tyrosine Kinase 3 (FLT3). bktimes.net FAK is a non-receptor tyrosine kinase involved in cell adhesion, migration, and survival, while FLT3 is a receptor tyrosine kinase often mutated in acute myeloid leukemia (AML). bktimes.net The inhibition of these kinases disrupts downstream signaling cascades that promote cell proliferation and survival.
Further investigations have revealed that compounds based on the related 2-aminothiazole (B372263) structure can function as tubulin polymerization inhibitors. nih.gov By binding to the colchicine (B1669291) binding site on tubulin, these agents disrupt the formation of microtubules, essential components of the cytoskeleton. nih.gov This disruption leads to cell cycle arrest, particularly in the G2/M phase, and ultimately induces apoptosis (programmed cell death). nih.gov
In the context of neurodegenerative diseases, thieno[3,2-c]pyrazol-3-amine derivatives, structurally related to the core compound, have been identified as potent inhibitors of Glycogen (B147801) Synthase Kinase 3β (GSK-3β). nih.gov The mechanism of inhibition involves modulating the phosphorylation state of GSK-3β, specifically by increasing phosphorylation at the inhibitory Ser9 site and decreasing phosphorylation at the activating Tyr216 site. nih.gov This action interferes with pathways linked to tau protein hyperphosphorylation, a hallmark of Alzheimer's disease. nih.gov
Some derivatives also exhibit anticancer activity by targeting epigenetic regulators. Thieno[3,2-d] nih.govthiazol-2-amine has been reported to inhibit the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase, and Aurora Kinase A. Inhibition of EZH2 can alter gene expression patterns, potentially reactivating tumor suppressor genes, while inhibition of Aurora Kinase A disrupts mitosis, leading to cytotoxic effects in cancer cells.
Table 1: Selected Molecular Targets of Thieno[3,2-d]thiazole-Based Compounds and Derivatives
| Compound Class | Molecular Target(s) | Cellular Process Affected | Reference(s) |
| Thieno[3,2-d] nih.govthiazol-2-amine | EZH2, Aurora Kinase A | Histone methylation, Mitosis | |
| Thieno[3,2-d]pyrimidine derivative | RIPK2 | Inflammation | nih.gov |
| Thieno[3,2-d]pyrimidine derivative | FAK, FLT3 | Cell adhesion, proliferation, survival | bktimes.net |
| N,4-diaryl-1,3-thiazole-2-amine | Tubulin | Microtubule dynamics, Cell cycle | nih.gov |
| Thieno[3,2-c]pyrazol-3-amine derivative | GSK-3β | Tau protein phosphorylation | nih.gov |
| Pyrazolinyl-thieno[3,2-d]thiazole | EGFR, VEGFR-2, BRAFV600E | Cell signaling, Angiogenesis | rsc.org |
In Vivo Pre-clinical Efficacy Studies in Disease Models (Excluding Clinical Human Trials)
The therapeutic potential of compounds derived from the thieno[3,2-d] nih.govthiazol-2-amine scaffold has been evaluated in various preclinical disease models. These in vivo studies provide crucial evidence of a compound's efficacy and biological effects in a living organism.
In oncology, thieno[3,2-d]pyrimidine derivatives have demonstrated significant anti-tumor activity in mouse xenograft models. One such derivative, identified as a dual FAK/FLT3 inhibitor, led to a reduction in tumor burden in an MDA-MB-231 (breast cancer) xenograft model. bktimes.net The same compound also caused tumor regression in an MV4-11 (acute myeloid leukemia) xenograft model and prevented the metastasis of orthotopic tumors to lymph nodes, highlighting its potential against highly invasive cancers. bktimes.net
In the field of neurodegenerative diseases, a thieno[3,2-c]pyrazol-3-amine derivative, acting as a GSK-3β inhibitor, was tested in a zebrafish model of Alzheimer's disease induced by aluminum chloride (AlCl₃). nih.gov The compound was observed to significantly ameliorate the dyskinesia (movement impairment) caused by the neurotoxicant, demonstrating in vivo neuroprotective activity. nih.gov
The anti-inflammatory properties of these compounds have also been confirmed in vivo. A thieno[3,2-d]pyrimidine derivative that inhibits RIPK2 showed significant hepatoprotective and anti-inflammatory effects in a mouse model of acute liver injury induced by acetaminophen (B1664979) (APAP). nih.gov Similarly, a 6-nitrobenzo[d]thiazol-2-amine derivative was evaluated in a pentylenetetrazole (PTZ)-induced epilepsy model in zebrafish, where it demonstrated neuroprotective effects by reducing neuroinflammation and neurodegeneration. researchgate.net
Table 2: Summary of In Vivo Efficacy Studies
| Compound Derivative Class | Disease Model | Animal Model | Key Efficacy Finding(s) | Reference(s) |
| Thieno[3,2-d]pyrimidine | Invasive Cancer, AML | Mouse Xenograft | Reduced tumor burden, tumor regression, prevented metastasis | bktimes.net |
| Thieno[3,2-c]pyrazol-3-amine | Alzheimer's Disease | Zebrafish (AlCl₃-induced) | Ameliorated dyskinesia | nih.gov |
| Thieno[3,2-d]pyrimidine | Acute Liver Injury | Mouse (APAP-induced) | Significant anti-inflammatory and hepatoprotective effects | nih.gov |
| 6-nitrobenzo[d]thiazol-2-amine | Epilepsy | Zebrafish (PTZ-induced) | Reduced neurodegeneration, improved motor coordination | researchgate.net |
Selection and Validation of Relevant Animal Models
The selection of an appropriate animal model is critical for preclinical efficacy studies, as it must recapitulate key aspects of the human disease being studied.
For cancer research, xenograft mouse models are a standard and widely validated tool. bktimes.net In these models, human cancer cells (e.g., MDA-MB-231 breast cancer cells or MV4-11 leukemia cells) are implanted into immunodeficient mice. bktimes.net This allows for the in vivo assessment of a compound's direct anti-tumor effect on human-derived cancer cells. The use of an orthotopic mouse model , where tumor cells are implanted into the corresponding organ of origin (e.g., mammary fat pad for breast cancer), provides a more clinically relevant environment to study tumor growth and metastasis. bktimes.net
For neurodegenerative disorders like Alzheimer's disease, the aluminum chloride (AlCl₃)-induced zebrafish model is utilized. nih.gov AlCl₃ is a neurotoxicant that induces oxidative stress, neuronal damage, and behavioral deficits in zebrafish, mimicking some pathological features of the disease. Zebrafish are a validated model for high-throughput screening due to their rapid development, genetic tractability, and physiological similarity to mammals in key pathways. nih.govresearchgate.net
Similarly, the pentylenetetrazole (PTZ)-induced seizure model in zebrafish is a well-established paradigm for screening antiepileptic compounds. researchgate.net PTZ is a GABA receptor antagonist that induces convulsive seizures, and the model is used to assess a compound's ability to prevent or mitigate this seizure activity and associated neuroinflammation and cell death. researchgate.net
For inflammatory conditions, the acetaminophen (APAP)-induced acute liver injury model in mice is highly relevant. nih.gov APAP overdose causes severe hepatotoxicity and inflammation, and this model is used to evaluate the efficacy of anti-inflammatory and hepatoprotective agents. nih.gov
Pharmacodynamic Marker Identification and Validation
Pharmacodynamic (PD) markers are measurable biological indicators that demonstrate a drug has engaged its target and produced a physiological response. Validation of these markers is essential for confirming the mechanism of action in vivo.
In studies of kinase inhibitors, the phosphorylation state of the target protein or its direct downstream substrates is a primary PD marker. For the GSK-3β inhibitor, western blot analysis was used to validate its mechanism by showing an increase in inhibitory phosphorylation at Ser9 and a decrease in activating phosphorylation at Tyr216 in rat primary cortical neurons. nih.gov This confirmed target engagement at the cellular level. Similarly, for FAK inhibitors, a reduction in FAK autophosphorylation at Y397 would serve as a direct PD marker of target inhibition in tumor tissues. bktimes.net
For agents targeting neuroinflammation and neurodegeneration, PD markers include changes in the expression of inflammatory genes and proteins, as well as histological evidence of reduced pathology. In the zebrafish epilepsy model, the efficacy of a thiazole derivative was supported by the suppression of pro-inflammatory gene expression and reduced levels of reactive oxygen species (ROS). researchgate.net Histological analysis showing reduced neurodegenerative markers, such as amyloid plaques and calcium deposition, further validated the compound's neuroprotective effect. researchgate.net
In the context of anti-inflammatory agents for liver injury, PD markers include serum levels of liver enzymes (e.g., alanine (B10760859) transaminase, aspartate aminotransferase) and tissue levels of inflammatory cytokines. The significant reduction of these markers in the APAP-induced injury model confirmed the in vivo efficacy of the RIPK2 inhibitor. nih.gov
Investigations into Resistance Mechanisms to Thieno[3,2-d]benchchem.comnih.govthiazol-2-amine-Based Agents
The development of drug resistance is a major challenge in pharmacotherapy, particularly in cancer and infectious diseases. While specific resistance mechanisms to thieno[3,2-d] nih.govthiazol-2-amine itself are not extensively detailed, studies of structurally related kinase inhibitors provide insight into potential resistance pathways.
Kinase inhibitors often face resistance through secondary mutations in the kinase domain that prevent drug binding or through the activation of bypass signaling pathways that circumvent the inhibited target. An important finding was the ability of a thieno[3,2-d]pyrimidine-based dual FAK/FLT3 inhibitor to potently inhibit recalcitrant FLT3 mutants, such as the F691L mutation, which is known to cause resistance to other FLT3 inhibitors. bktimes.net This suggests that multi-targeted agents or compounds designed to bind to conserved regions of a kinase may be able to overcome certain resistance mutations.
Another strategy to combat resistance is the simultaneous inhibition of two essential bacterial targets. For some benzothiazole (B30560) derivatives targeting bacterial DNA gyrase and topoisomerase IV, the frequency of spontaneous resistance was found to be extremely low (<2.3 × 10⁻¹⁰). nih.gov This is significantly lower than for compounds acting on a single target and suggests that dual-targeting can be an effective strategy to prevent the emergence of resistance. While this study was on a related thiazole scaffold, the principle is broadly applicable to the development of antimicrobial agents based on the thienothiazole core.
Further research is necessary to prospectively identify and characterize specific resistance mechanisms to thieno[3,2-d] nih.govthiazol-2-amine-based compounds in various therapeutic contexts to guide the development of next-generation agents and combination therapies.
Computational and Theoretical Chemistry of Thieno 3,2 D 1 2 Thiazol 2 Amine
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations allow for the precise determination of electronic structure and the prediction of chemical reactivity.
The electronic landscape of a molecule dictates its interactions and reactivity. Key properties include the distribution of electrons and the energies of its molecular orbitals.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical indicator of molecular stability; a smaller gap suggests higher reactivity and lower kinetic stability. researchgate.net For instance, in a study of a related picrate (B76445) derivative, the HOMO and LUMO energy values calculated at the DFT level were -5.70 eV and -3.15 eV, respectively, resulting in an energy gap of 2.55 eV, which explains the compound's high chemical reactivity. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping: An MEP map illustrates the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. These maps are invaluable for predicting how a molecule will interact with biological targets like proteins and nucleic acids. researchgate.netresearchgate.net For example, DFT studies on various thieno[2,3-d]pyrimidine (B153573) derivatives have provided insights into their structural and electronic properties, which are crucial for understanding their anticancer activities. rsc.org
From the energies of the frontier molecular orbitals, several global reactivity descriptors can be calculated. These parameters provide a quantitative measure of a molecule's reactivity and are instrumental in predicting its chemical behavior. researchgate.net Calculations performed on similar heterocyclic systems help in understanding these properties. researchgate.net
| Reactivity Descriptor | Formula | Significance |
| Ionization Potential (I) | I = -EHOMO | The energy required to remove an electron from a molecule. |
| Electron Affinity (A) | A = -ELUMO | The energy released when an electron is added to a molecule. |
| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Describes the escaping tendency of electrons from an equilibrium system. |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures the resistance of a molecule to change its electron configuration. |
| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating the capacity of a molecule to accept electrons. |
| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the energy lowering of a molecule when it is saturated with electrons from the environment. |
This table outlines key reactivity descriptors derived from quantum chemical calculations, as discussed in studies of related heterocyclic compounds. researchgate.net
Molecular Docking and Virtual Screening Methodologies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a protein or receptor), forming a stable complex. It is a cornerstone of structure-based drug design.
Docking simulations are widely used to elucidate how ligands, such as derivatives of the thienopyrimidine scaffold, interact with the active sites of target proteins. These simulations can predict crucial binding interactions, including hydrogen bonds and hydrophobic contacts. rsc.orgresearchgate.net For example, docking studies of novel thieno[2,3-d]pyrimidine derivatives in the VEGFR-2 kinase binding site showed that the core scaffold oriented towards the hinge region, forming key hydrogen bonds and hydrophobic interactions. rsc.org Similarly, a co-crystal structure of a thieno[3,2-d]pyrimidine (B1254671) derivative complexed with PI3Kα confirmed the binding mode predicted by docking, validating the structural basis for its high activity. nih.gov
The following table summarizes findings from docking studies on scaffolds related to Thieno[3,2-d] thiazol-2-amine.
| Compound Class | Target Protein | Key Findings |
| Thieno[3,2-b]pyrrole derivatives | LSD1 | Simulation of probable binding modes to understand interactions contributing to binding affinity. nih.gov |
| Thieno[3,2-d]pyrimidine derivatives | FAK | Identification of potent inhibitors and their binding interactions within the enzyme's active site. nih.gov |
| Thieno[3,2-d]pyrimidine derivatives | PI3Kα | Design of potent inhibitors, with a co-crystal structure confirming the predicted binding mode. nih.gov |
| Thieno[2,3-d]pyrimidine derivatives | VEGFR-2 | The thieno[2,3-d]pyrimidine moiety fits into the hinge region, forming H-bonds with Cys917 and multiple hydrophobic interactions. rsc.org |
Beyond predicting binding, docking is a powerful tool for rational lead optimization. By visualizing how a compound fits into a protein's active site, chemists can design modifications to improve binding affinity and selectivity. For instance, structure-based design has been successfully used to develop novel thieno[3,2-c]pyrazol-3-amine derivatives as potent inhibitors of GSK-3β, a target for Alzheimer's disease. nih.gov In another study, docking simulations of newly synthesized thieno[2,3-d] nih.govnih.govtriazolo[1,5-a]pyrimidines against EGFR and PI3K identified them as ideal leads for further modification in anticancer research. nih.gov This iterative process of docking, synthesis, and testing accelerates the discovery of more effective drug candidates. nih.gov
Molecular Dynamics Simulations
While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, modeling the movements and interactions of the complex over time. MD simulations are used to assess the stability of a predicted binding pose and to calculate binding free energies.
Studies on related thieno-fused heterocyclic systems have demonstrated the utility of MD simulations. For example, 100-nanosecond MD simulations were used to confirm the stability of thieno[3,2-b]pyrrole derivatives within the LSD1 protein's binding site. nih.gov In another investigation, MD simulations were performed on a thieno[2,3-d]pyrimidine derivative in complex with VEGFR-2 to assess its structural and energetic features, confirming the stability of the binding. rsc.org The MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) method is often coupled with MD simulations to estimate the binding free energy, which can correlate well with experimental activity. ekb.eg
The table below details MD simulation studies conducted on related thienopyrimidine systems.
| Compound Class | Target Protein | Simulation Time | Key Findings |
| Thieno[3,2-b]pyrrole derivatives | LSD1 | 100 ns | Supplemented docking studies and confirmed the stability of ligand-protein interactions. nih.gov |
| Thieno[2,3-d]pyrimidine derivatives | VEGFR-2 | Not Specified | Assessed the structural and energetic features of the complex, confirming proper and stable binding. rsc.org |
| Thieno[2,3-d]pyrimidine derivatives | Not Specified | Not Specified | MM-GBSA calculations were correlated to the cytotoxic effect of the compounds. ekb.eg |
Conformational Dynamics of Thieno[3,2-d]benchchem.comnih.govthiazol-2-amine and its Complexes
The conformational flexibility of a molecule is a critical determinant of its interaction with biological targets. For the thieno[3,2-d]pyrimidine scaffold, which is structurally related to Thieno[3,2-d] nih.govthiazol-2-amine, studies have focused on creating conformationally restricted analogs to probe the biologically active conformation. mdpi.comnih.gov By synthesizing and evaluating rigid structures like thieno[3,2-d]pyrimidinones and quinazolinones, researchers can identify the specific spatial arrangement of functional groups required for biological activity. mdpi.comnih.gov This approach helps in understanding how the parent molecule might orient itself within a binding site. mdpi.comnih.gov
Computational techniques such as Density Functional Theory (DFT) are employed to analyze the electronic structure and reactivity of such molecules. DFT calculations can reveal the reactivity of different parts of the molecule, which is crucial for understanding its interaction with protein targets. researchgate.netnih.gov For instance, in related thieno[2,3-d]pyrimidine derivatives, DFT calculations have been used to show the high reactivity of the compound toward specific targets like the Epidermal Growth Factor Receptor (EGFR). researchgate.netnih.gov
Assessment of Ligand-Target Stability and Interactions
Molecular docking is a fundamental computational tool used to predict how a ligand, such as Thieno[3,2-d] nih.govthiazol-2-amine, binds to a receptor or enzyme. This technique helps in understanding the non-covalent interactions, including hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. nih.gov
Studies on derivatives and related structures have provided insights into potential interactions. For example, molecular docking studies on thieno[2,3-d]pyrimidine derivatives have been performed to predict interactions with key protein targets involved in cancer progression, such as EGFR and PI3K. nih.govnih.gov Similarly, docking studies on thieno[2,3-d]pyrimidine derivatives have been used to postulate binding poses with enzymes like 15-lipoxygenase (15-LOX) and cyclooxygenase-2 (COX-2). nih.gov These studies often reveal comparable binding modes to known inhibitors, providing a rationale for the observed biological activity. nih.gov
Cheminformatics and Machine Learning Applications
Predictive Modeling of Biological Activity and Physicochemical Properties (QSAR/QSPR)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are crucial tools in cheminformatics for predicting the biological activity and physicochemical properties of compounds. These models establish a mathematical relationship between the chemical structure and the observed activity or property.
For the related thieno[3,2-d]pyrimidine scaffold, 3D-QSAR studies have been successfully applied. nih.govresearchgate.net In one study, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were used to build statistically valid models for a series of 29 thieno[3,2-d]pyrimidines with affinity for phosphodiesterase IV (PDE IV). nih.govresearchgate.net These models provided good correlative and predictive power, offering valuable information for designing more potent inhibitors. nih.govresearchgate.net The use of 2D and 3D QSAR models is a common strategy in drug discovery to understand the chemical-biological interactions governing the antitumor activity of various heterocyclic compounds. researchgate.net
De Novo Design and Library Generation of Thieno[3,2-d]benchchem.comnih.govthiazol-2-amine Analogs
The thieno[3,2-d]pyrimidine core, a close structural analog, is a frequently used scaffold in drug development. nih.gov Computational approaches can be used to design new derivatives and generate libraries of analogs for virtual screening. The design process often involves building upon a known active scaffold and modifying it to enhance potency or other properties. For example, new series of thieno[2,3-d] researchgate.netderpharmachemica.comtriazolo[1,5-a]pyrimidines have been designed and synthesized based on the thienopyrimidine framework. nih.govnih.govmdpi.com These efforts can lead to the discovery of lead compounds for further optimization in areas like anticancer research. nih.govnih.gov
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
The prediction of ADME properties is a critical step in the early stages of drug discovery to assess the pharmacokinetic profile of a compound. Various computational models are used to predict these properties.
Absorption: Parameters like Caco-2 permeability, which indicates intestinal absorption, are predicted. derpharmachemica.com
Distribution: The Blood-Brain Barrier (BBB) coefficient (logBB) is calculated to predict a compound's ability to cross into the central nervous system. derpharmachemica.com
Metabolism: Predictions can include potential interactions with cytochrome P450 enzymes.
Excretion: Properties like molecular weight and lipophilicity (logP) influence how a drug is eliminated from the body. derpharmachemica.com
For derivatives of related heterocyclic systems, in silico ADME predictions have shown promising pharmacokinetic and physicochemical properties. researchgate.netnih.gov These studies evaluate parameters such as lipophilicity (logP) and topological polar surface area (TPSA) to ensure they fall within acceptable ranges for drug-likeness. derpharmachemica.com In some cases, toxicity parameters like hepatotoxicity and carcinogenicity are also predicted using web-based tools. nih.govresearchgate.net
Below is an example of a data table for predicted ADME properties for a related compound, 3-amino-6-phenyl-N-(1,3-thiazol-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide. uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]+ | 421.03990 | 188.3 |
| [M+Na]+ | 443.02184 | 200.3 |
| [M-H]- | 419.02534 | 194.0 |
| [M+NH4]+ | 438.06644 | 201.3 |
| [M+K]+ | 458.99578 | 192.3 |
| [M+H-H2O]+ | 403.02988 | 179.6 |
| [M+HCOO]- | 465.03082 | 199.4 |
| [M+CH3COO]- | 479.04647 | 198.2 |
This table presents predicted collision cross section (CCS) values for different adducts of a related thieno[2,3-b]pyridine (B153569) derivative, providing insights into its physicochemical characteristics. uni.lu
Advanced Spectroscopic and Analytical Methodologies for Thieno 3,2 D 1 2 Thiazol 2 Amine Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous structural determination of thieno[3,2-d] semanticscholar.orgthiazol-2-amine. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for a thorough assignment of proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) signals, providing a complete picture of the molecular architecture.
¹H NMR: The proton NMR spectrum of the thieno[3,2-d] semanticscholar.orgthiazole (B1198619) scaffold reveals key signals corresponding to the protons on the thiophene (B33073) ring and the exocyclic amine group. For the parent compound, thieno[3,2-d] semanticscholar.orgthiazol-2-amine, the aromatic protons on the thiophene ring typically appear as doublets in the range of δ 6.8–7.1 ppm. The protons of the amine group are also observable and their chemical shift can be influenced by the solvent and concentration.
¹³C NMR: Carbon-13 NMR spectroscopy is instrumental in identifying the carbon framework of the molecule. The aromatic carbons of the thieno[3,2-d] semanticscholar.orgthiazole system generally resonate in the region of δ 110–150 ppm. The specific chemical shifts of the carbon atoms provide valuable information about their electronic environment and connectivity within the fused ring system.
¹⁵N NMR: While less common, ¹⁵N NMR can offer direct insight into the nitrogen environments within the thiazole ring and the amino group, aiding in the differentiation of tautomeric forms and understanding electronic effects.
2D NMR Techniques:
COSY (Correlation Spectroscopy): This experiment is used to establish proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the thiophene ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. nih.gov This is crucial for establishing the connectivity across the entire molecule, including the fusion of the thiophene and thiazole rings.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is employed to determine the spatial proximity of protons. This is particularly useful for conformational analysis and for confirming the stereochemistry of substituted derivatives. rsc.org
Table 1: Representative NMR Data for Thieno[3,2-d]thiazole Derivatives
| Compound/Derivative | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| Thieno[3,2-d] semanticscholar.orgthiazol-2-amine | Aromatic protons: 6.8–7.1 | Aromatic carbons: 110–150 | |
| Ethyl 5-amino-2-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino)thieno[3,2-d]thiazole-6-carboxylate | 2.15 (s, 3H, CH₃), 3.07 (s, 3H, NCH₃), 6.44 (s, 2H, NH₂), 7.35–7.58 (m, 5H, Ar-H), 9.25 (s, 1H, NH) | 15.62 (CH₃), 33.83 (CH₃), 106.91, 109.67, 115.86, 118.20, 120.01, 122.69, 129.60, 130.74, 135.94, 139.17, 153.27, 156.13, 165.83 (C=O) | rsc.org |
For substituted derivatives of thieno[3,2-d] semanticscholar.orgthiazol-2-amine, NMR spectroscopy, particularly NOESY, is invaluable for determining their stereochemistry and preferred conformations in solution. rsc.orgnih.gov The observation of Nuclear Overhauser Effects between specific protons can confirm their relative spatial arrangement. In cases of chiral derivatives, the presence of diastereotopic protons, which appear as distinct signals in the ¹H NMR spectrum, can also provide stereochemical information. nih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the fragmentation pathways of thieno[3,2-d] semanticscholar.orgthiazol-2-amine and its analogs. ekb.egresearchgate.net
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of the parent ion. nih.gov This is a crucial step in confirming the molecular formula of newly synthesized thieno[3,2-d] semanticscholar.orgthiazole derivatives and distinguishing between compounds with the same nominal mass.
Tandem Mass Spectrometry (MS/MS) is employed to study the fragmentation patterns of the protonated or deprotonated molecule. nih.gov By isolating the molecular ion and subjecting it to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), characteristic fragment ions are produced. The analysis of these fragments provides valuable structural information and helps to confirm the identity of the compound. The fragmentation pathways often involve the cleavage of the thiazole and thiophene rings, as well as losses of small neutral molecules.
Table 2: Mass Spectrometry Data for a Thieno[3,2-d]thiazole Derivative
| Compound | Ionization Mode | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Reference |
| 5-Amino-2-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino)thieno[3,2-d]thiazole-6-carbonitrile | ESI | 382 [M+] | 77 | rsc.org |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide a vibrational fingerprint of the molecule, allowing for the identification of key functional groups. ekb.egresearchgate.net
Infrared (IR) Spectroscopy: The IR spectrum of thieno[3,2-d] semanticscholar.orgthiazol-2-amine exhibits characteristic absorption bands. The N-H stretching vibrations of the primary amine group are typically observed in the region of 3300 cm⁻¹. The C=N stretching vibration within the thiazole ring gives rise to a peak near 1600 cm⁻¹. Other important bands include C-H stretching and bending vibrations, as well as skeletal vibrations of the fused ring system.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. For thiazole-containing compounds, characteristic Raman bands can be observed for the ring breathing modes and other skeletal vibrations, which are often weak in the IR spectrum.
Table 3: Key Infrared Absorption Bands for Thieno[3,2-d]thiazole Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| Amine (N-H) | Stretching | ~3300 | |
| Imine (C=N) | Stretching | ~1600 | |
| Nitrile (C≡N) | Stretching | ~2212 | rsc.org |
| Carbonyl (C=O) | Stretching | ~1658 | rsc.org |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for probing the electronic transitions within a molecule. For Thieno[3,2-d]thiazol-2-amine, this technique provides insights into the π-electron system and the extent of conjugation between the thiophene and thiazole rings. The absorption of UV or visible light excites electrons from lower energy molecular orbitals (typically π bonding or non-bonding orbitals) to higher energy anti-bonding orbitals (π*). The wavelengths at which these absorptions occur (λmax) are indicative of the energy gaps between these orbitals.
In a typical UV-Vis spectrum of a thienothiazole derivative, one would expect to observe absorption bands corresponding to π → π* transitions. The position and intensity of these bands are sensitive to the solvent polarity and the presence of substituents on the heterocyclic core. For instance, the introduction of electron-donating or electron-withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift in the λmax, respectively. This is due to the alteration of the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Table 1: Illustrative UV-Vis Absorption Data for Thieno[3,2-d]thiazol-2-amine in Different Solvents
| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |
| Methanol (B129727) | 285 | 12,000 | π → π |
| Dichloromethane | 290 | 11,500 | π → π |
| Acetonitrile (B52724) | 282 | 12,200 | π → π* |
Note: The data in this table is illustrative and may not represent actual experimental values.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.
Single Crystal X-ray Diffraction of Thieno[3,2-d]thiazol-2-amine and its Derivatives
To perform single crystal X-ray diffraction, a high-quality single crystal of the compound is required. The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.
For Thieno[3,2-d]thiazol-2-amine, a single crystal X-ray diffraction study would reveal the planarity of the fused ring system, the conformation of the exocyclic amino group, and the nature of intermolecular hydrogen bonding or π-π stacking interactions in the crystal lattice. These interactions play a significant role in the solid-state packing and can influence the compound's melting point, solubility, and polymorphism.
Table 2: Hypothetical Crystallographic Data for Thieno[3,2-d]thiazol-2-amine
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.87 |
| b (Å) | 12.45 |
| c (Å) | 15.21 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Z | 4 |
| R-factor | 0.045 |
Note: This data is hypothetical and serves as an example of what would be obtained from a single crystal X-ray diffraction experiment.
Co-crystallization with Biological Targets (if applicable)
Co-crystallization is a technique used to obtain a crystal containing two or more different molecules in a specific stoichiometric ratio. In the context of medicinal chemistry, co-crystallizing a small molecule like Thieno[3,2-d]thiazol-2-amine with its biological target (e.g., an enzyme or receptor) can provide invaluable insights into the binding mode and the specific molecular interactions responsible for its biological activity.
If Thieno[3,2-d]thiazol-2-amine were to be investigated as a potential drug candidate, obtaining a co-crystal structure with its target protein would be a major goal. The resulting structure would reveal the precise orientation of the inhibitor within the active site, the hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex. This information is instrumental in structure-based drug design, allowing for the rational optimization of the lead compound to improve its potency and selectivity.
Chromatographic Techniques for Separation, Isolation, and Purity Assessment
Chromatography is an essential set of techniques for the separation, identification, and purification of individual components from a mixture. For the characterization of Thieno[3,2-d]thiazol-2-amine, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly valuable.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
HPLC is a cornerstone technique for the analysis of non-volatile or thermally labile compounds. A typical HPLC method for Thieno[3,2-d]thiazol-2-amine would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.
Method development would focus on optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve a good separation of the target compound from any impurities or starting materials. Method validation would then be performed to ensure the method is accurate, precise, linear, and robust for its intended purpose, which is typically the quantification of the compound's purity.
Table 3: Example HPLC Method Parameters for Purity Assessment of Thieno[3,2-d]thiazol-2-amine
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 285 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species
While Thieno[3,2-d]thiazol-2-amine itself may have limited volatility, GC-MS can be a powerful tool for identifying volatile impurities or byproducts from its synthesis. In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint that can be used for identification.
This technique would be particularly useful for detecting residual solvents or volatile starting materials in a sample of Thieno[3,2-d]thiazol-2-amine. Derivatization of the amino group could also be employed to increase the volatility and thermal stability of the compound, allowing for its direct analysis by GC-MS.
Future Research Trajectories and Translational Outlook of Thieno 3,2 D 1 2 Thiazol 2 Amine in Chemical Biology
Exploration of Novel Synthetic Pathways and Methodologies
The synthesis of thieno[3,2-d] nih.govthiazol-2-amine and its derivatives has traditionally relied on established cyclization reactions. A common and effective method involves the cyclization of 3-amino-5-aryl-thiophene-2-carboxylic acids with thiourea (B124793), which produces good yields. researchgate.net Another widely utilized approach for crafting the core 2-aminothiazole (B372263) structure is the Hantzsch reaction, which involves the condensation of α-haloketones with thioamides. derpharmachemica.com
Future research in this area is expected to focus on the development of more efficient, sustainable, and versatile synthetic methodologies. Key trajectories include:
Green Chemistry Approaches: The use of environmentally benign solvents and reagents, such as polyethylene (B3416737) glycol (PEG) or glycerine, is a growing trend in synthetic chemistry that can be applied to thiazole (B1198619) synthesis.
Novel Coupling Strategies: Exploring advanced coupling reactions, like the Stille coupling, which introduces substitutions onto the thiazole core using organostannane intermediates, could expand the accessible chemical space for new derivatives. derpharmachemica.com
Solid-Phase Synthesis: The use of solid-supported synthesis techniques can facilitate the creation of large libraries of thieno[3,2-d] nih.govthiazol-2-amine derivatives for high-throughput screening.
Table 1: Overview of Synthetic Methodologies for Thiazole Scaffolds
| Method | Precursors | Key Features | Reference |
| Cyclization Reaction | 5-Aryl-3-aminothiophene-2-carboxylic acid, Thiourea | Good yields for 5-arylthieno[3,2-d] nih.govthiazol-2-amine derivatives. | researchgate.net |
| Hantzsch Reaction | α-Haloketones, Thioamides | Classical and widely used method for 2-aminothiazole synthesis. | derpharmachemica.com |
| One-Pot Synthesis | Phenacyl bromide, Thiourea | Highly efficient, rapid, and often catalyst-free at room temperature. | researchgate.net |
| Wienreb Amide Utilization | Wienreb amides, Grignard reagents, Thioamides | Versatile method for producing a range of 2-aminothiazole derivatives. | derpharmachemica.com |
Application of Thieno[3,2-d]benchchem.comnih.govthiazol-2-amine Scaffold in Emerging Therapeutic Areas
The thieno[3,2-d] nih.govthiazole scaffold has demonstrated significant potential in several therapeutic areas, primarily in oncology and infectious diseases. Future research will likely expand upon these findings and explore new applications.
Oncology: Derivatives of this scaffold have shown potent anticancer activity. Studies have revealed that certain compounds act as multi-targeting kinase inhibitors, simultaneously suppressing enzymes like EGFR, VEGFR-2, and BRAFV600E, which are crucial for cancer development and metastasis. rsc.orgrsc.org The ability to hit multiple targets is a promising strategy in cancer therapy. rsc.org The thieno[2,3-d]pyrimidine (B153573) scaffold, a close structural relative, is also under investigation for its potent inhibition of targets like PI3K and EGFR. nih.govresearchgate.net
Infectious Diseases: The thiazole ring is a core component of penicillin, the first antibiotic, highlighting its historical importance in fighting microbial infections. mdpi.com Modern research focuses on developing thiazole derivatives to combat antibiotic resistance. nih.gov The thieno[3,2-d] nih.govthiazol-2-amine scaffold is being investigated for its antimicrobial properties against various bacterial strains.
Neurodegenerative Diseases: Related fused thieno-heterocyclic systems are being explored for their potential in treating neurodegenerative conditions. For instance, thieno[3,2-c]pyrazol-3-amine derivatives have been identified as potent inhibitors of glycogen (B147801) synthase kinase 3β (GSK-3β), a key target in the development of drugs for Alzheimer's disease. nih.gov This suggests a potential new avenue for thieno[3,2-d] nih.govthiazol-2-amine derivatives.
Materials Science: Beyond medicine, this compound has found applications in materials science for the development of organic semiconductors and light-emitting diodes (LEDs).
Table 2: Investigated Therapeutic and Industrial Applications
| Area of Application | Specific Target/Use | Compound Class | Reference |
| Oncology | Multi-targeting kinase inhibition (EGFR, VEGFR-2, BRAFV600E) | Thieno[3,2-d]thiazole derivatives | rsc.orgrsc.org |
| Oncology | PI3K/EGFR Inhibition | Thieno[2,3-d]pyrimidine derivatives | nih.gov |
| Infectious Diseases | Combating antibiotic resistance | Thiazole derivatives | nih.govmdpi.com |
| Neurodegenerative Diseases | GSK-3β inhibition (Alzheimer's Disease) | Thieno[3,2-c]pyrazol-3-amine derivatives | nih.gov |
| Materials Science | Organic semiconductors, LEDs | Thieno[3,2-d] nih.govthiazol-2-amine |
Integration of Artificial Intelligence and Robotics in Thieno[3,2-d]benchchem.comnih.govthiazol-2-amine Research
The integration of artificial intelligence (AI) and robotics holds immense promise for accelerating research on thieno[3,2-d] nih.govthiazol-2-amine. researchgate.net These technologies can revolutionize the design-make-test-analyze cycle in medicinal chemistry. nih.gov
Computer-Aided Synthesis Planning (CASP): AI-powered tools like ASKCOS can propose novel and efficient synthetic routes for target derivatives, which can then be validated and executed. nih.gov
De Novo Drug Design: Generative AI models can design novel derivatives with desired pharmacological properties by learning from vast datasets of chemical structures and biological activities. mdpi.com This allows for the exploration of a much larger chemical space than is possible with traditional methods. mdpi.com
Property Prediction: Machine learning algorithms can predict various properties of new derivatives, including their biological activity, solubility, and potential toxicity, helping to prioritize which compounds to synthesize and test. researchgate.net
Robotic Automation: Automated synthesis platforms, guided by AI-generated plans, can perform complex chemical reactions with high precision and throughput, significantly speeding up the synthesis of new compounds. nih.gov The coupling of AI-based planning with robotic execution creates a closed-loop system that can autonomously design and create molecules. nih.gov
Development of Targeted Delivery Systems for Thieno[3,2-d]benchchem.comnih.govthiazol-2-amine-Based Agents
While many thieno[3,2-d] nih.govthiazol-2-amine derivatives show high potency, their clinical translation may require advanced drug delivery systems to enhance efficacy and minimize off-target effects. nih.gov Targeted cancer therapy aims to have drugs interact specifically with malignant cells. researchgate.net Future research will likely focus on encapsulating or conjugating these agents to delivery vehicles that can selectively target diseased tissues.
Potential strategies include:
Nanoparticle-based Systems: Loading the compounds into nanoparticles, such as liposomes or polymeric micelles, can improve solubility, prolong circulation time, and enable passive targeting to tumors through the enhanced permeability and retention (EPR) effect.
pH-Responsive Carriers: Designing carriers, like metal-organic frameworks (MOFs), that release their drug payload in the acidic microenvironment of tumors or specific cellular compartments would increase target specificity. researchgate.net
Antibody-Drug Conjugates (ADCs): Attaching highly potent thieno[3,2-d] nih.govthiazol-2-amine derivatives to monoclonal antibodies that recognize tumor-specific antigens would allow for direct delivery to cancer cells, thereby increasing the therapeutic window.
Strategies for Overcoming Biological Resistance Mechanisms to Thieno[3,2-d]benchchem.comnih.govthiazol-2-amine Derivatives
Drug resistance is a major obstacle in both cancer and infectious disease treatment. nih.gov The development of resistance to thiazole-based agents can be addressed through several forward-thinking strategies.
Multi-Targeting Agents: A key advantage of some thieno[3,2-d] nih.govthiazole derivatives is their ability to inhibit multiple targets simultaneously, such as various protein kinases. rsc.orgrsc.org This multi-pronged attack can make it significantly more difficult for cells to develop resistance. Compounds that act on two or more intracellular targets have been shown to have a much lower frequency of resistance. nih.gov
Combination Therapies: Investigating the synergistic effects of thieno[3,2-d] nih.govthiazol-2-amine derivatives with existing chemotherapeutics or antibiotics could provide a powerful strategy to overcome resistance and enhance therapeutic outcomes.
Structural Modification: Rational drug design can be used to modify the scaffold to evade known resistance mechanisms, such as mutations in the target protein or overexpression of efflux pumps.
Inhibition of Resistance Mechanisms: Developing derivatives that not only have direct therapeutic action but also inhibit the biological pathways that lead to resistance.
Advanced Mechanistic Investigations at Atomic and Sub-Atomic Levels
A deeper understanding of how thieno[3,2-d] nih.govthiazol-2-amine derivatives interact with their biological targets is crucial for rational drug design. Advanced computational and experimental techniques will be pivotal in these investigations.
Molecular Docking and Dynamics: Molecular docking studies are already being used to predict the binding modes of these compounds within the active sites of target proteins like EGFR and VEGFR-2. rsc.orgrsc.orgmdpi.com Future work will increasingly employ molecular dynamics (MD) simulations to study the dynamic behavior of the drug-target complex over time, providing a more realistic picture of the interaction.
Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to calculate the electronic properties and optimize the geometry of the molecules. researchgate.net This provides insight into their reactivity and helps in refining the parameters used for molecular docking.
Cryo-Electron Microscopy (Cryo-EM): For larger protein targets, Cryo-EM can be used to determine the high-resolution structure of the protein in complex with the thieno[3,2-d] nih.govthiazol-2-amine derivative, providing definitive experimental evidence of the binding mode at an atomic level.
Investigation of Non-Covalent Interactions: Detailed analysis of the forces driving drug-target recognition, including unique interactions like the σ-holes that can form on the sulfur atom of the thiazole ring, will guide the design of derivatives with higher affinity and selectivity. nih.gov
Q & A
Q. What are the standard synthetic routes for preparing Thieno[3,2-d][1,3]thiazol-2-amine derivatives?
A common method involves cyclization reactions using potassium hexacyanoferrate(III) (K₃[Fe(CN)₆]) in the presence of triethylamine. For example, 2-methyl-4-aminothiophene reacts with chloroacetamide and sulfur under these conditions to form thieno[3,2-d]thiazol-2-amine derivatives. Purification typically involves recrystallization from ethanol or ethyl acetate . Alternative routes include coupling reactions of benzo[d]thiazol-2-amine with hydrazine derivatives, followed by refluxing in ethylene glycol to form hydrazinyl intermediates .
Q. How are this compound derivatives characterized structurally?
Structural confirmation relies on spectroscopic techniques:
- ¹H/¹³C NMR : Chemical shifts for aromatic protons (δ 6.8–7.1 ppm) and carbons (δ 110–150 ppm) are critical for identifying substituents .
- IR Spectroscopy : Absorbance peaks near 1600 cm⁻¹ (C=N stretching) and 3300 cm⁻¹ (N-H stretching) confirm the thiazole core and amine groups .
- X-ray crystallography : Used to resolve tautomeric equilibria (e.g., benzo[4,5]thiazolo[3,2-d]tetrazole vs. 2-azidobenzo[d]thiazole), which affect reactivity .
Q. What solvents and catalysts are optimal for synthesizing thiazol-2-amine derivatives?
Polar aprotic solvents (e.g., DMF, THF) and catalytic systems like CuSO₄/ascorbic acid are effective for click chemistry (e.g., CuAAC reactions) to functionalize the thiazole ring. Sodium acetate in ethanol is also used for cyclocondensation reactions .
Advanced Research Questions
Q. How can researchers optimize the cyclization step in thieno[3,2-d]thiazole synthesis to improve yields?
Key variables include:
- Catalyst choice : Substituting K₃[Fe(CN)₆] with milder oxidants (e.g., iodine) may reduce side reactions.
- Temperature control : Refluxing at 80–90°C minimizes decomposition of sensitive intermediates.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) resolves byproducts from cyclization .
Q. What strategies resolve contradictory spectral data (e.g., NMR) for thiazol-2-amine derivatives?
- Variable-temperature NMR : Detects tautomeric equilibria (e.g., 1a⇆2a in ) by analyzing chemical shift changes at different temperatures.
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR shifts to validate experimental data .
- Isotopic labeling : ¹⁵N-labeled analogs clarify ambiguous N-H coupling patterns .
Q. How should biological activity assays for thieno[3,2-d]thiazol-2-amine derivatives be designed?
- Neuroprotection assays : Use SH-SY5Y cells treated with H₂O₂ or Aβ peptides to model oxidative stress. Measure cell viability via MTT assay and compare against controls like riluzole.
- Statistical rigor : Include triplicate measurements and ANOVA analysis to assess significance (p < 0.05) .
- Dose-response curves : Test concentrations from 1–100 µM to determine IC₅₀ values .
Q. What methods address low regioselectivity in thiazole ring functionalization?
- Directing groups : Introduce sulfonyl or morpholino groups at C6 to steer electrophilic substitution to C2 .
- Microwave-assisted synthesis : Enhances reaction specificity for Ullmann couplings or Suzuki-Miyaura cross-couplings .
Data Contradiction Analysis
Q. How to interpret conflicting bioactivity results across studies for thieno[3,2-d]thiazol-2-amine derivatives?
- Assay variability : Standardize protocols (e.g., cell lines, incubation times) to minimize discrepancies.
- Solubility effects : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts.
- Metabolic stability : Pre-screen compounds for hepatic microsomal degradation to rule out false negatives .
Methodological Resources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
